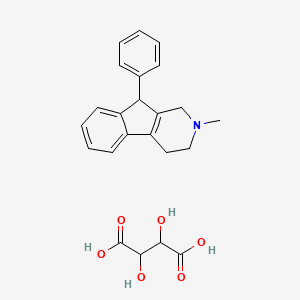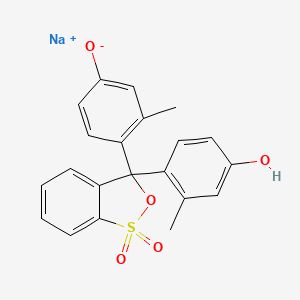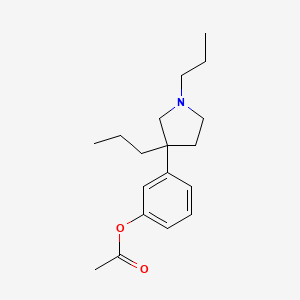![molecular formula C14H17NOS B1680385 N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide CAS No. 180304-07-8](/img/structure/B1680385.png)
N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
Overview
Description
S22153 is a synthetic organic compound known for its potent antagonistic activity on melatonin receptors, specifically the MT1 and MT2 subtypes. It has been widely used in scientific research to study the physiological and pharmacological roles of melatonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S22153 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzothiophene core and subsequent functionalization to introduce the ethyl and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of S22153 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
S22153 undergoes various chemical reactions, including:
Oxidation: S22153 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert S22153 to its corresponding thiol derivatives.
Substitution: S22153 can undergo nucleophilic substitution reactions, particularly at the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzothiophenes .
Scientific Research Applications
S22153 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of melatonin receptors.
Biology: Helps in understanding the role of melatonin receptors in circadian rhythms and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in sleep disorders, depression, and other neurological conditions.
Industry: Utilized in the development of new drugs targeting melatonin receptors.
Mechanism of Action
S22153 exerts its effects by binding to melatonin receptors MT1 and MT2, thereby blocking the action of melatonin. This antagonistic activity disrupts the normal signaling pathways mediated by these receptors, leading to alterations in circadian rhythms and other physiological processes. The molecular targets include the G-protein coupled receptors MT1 and MT2, and the pathways involved are related to the regulation of sleep-wake cycles and mood .
Comparison with Similar Compounds
Similar Compounds
Agomelatine: A melatonergic agonist and serotonin receptor antagonist.
Ramelteon: A selective melatonin receptor agonist.
Tasimelteon: Another melatonin receptor agonist used for non-24-hour sleep-wake disorder.
Uniqueness of S22153
S22153 is unique due to its high specificity and potency as a melatonin receptor antagonist. Unlike agonists like agomelatine, ramelteon, and tasimelteon, S22153 does not activate the receptors but rather blocks them, making it a valuable tool for studying the inhibitory pathways of melatonin signaling .
Properties
IUPAC Name |
N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICRXJDULXLJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















